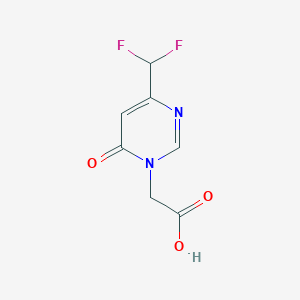

2-(4-(difluoromethyl)-6-oxopyrimidin-1(6H)-yl)acetic acid

Description

Properties

IUPAC Name |

2-[4-(difluoromethyl)-6-oxopyrimidin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2O3/c8-7(9)4-1-5(12)11(3-10-4)2-6(13)14/h1,3,7H,2H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJODZHDTCJRJOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN(C1=O)CC(=O)O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-(Difluoromethyl)-6-oxopyrimidin-1(6H)-yl)acetic acid, with the chemical formula and CAS number 2091607-75-7, is a synthetic compound belonging to the class of pyrimidinone derivatives. This compound has garnered attention for its potential biological activities, particularly in therapeutic applications.

| Property | Value |

|---|---|

| Molecular Weight | 204.13 g/mol |

| Molecular Formula | |

| CAS Number | 2091607-75-7 |

| Purity | ≥98% |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may inhibit certain enzymatic activities or modulate receptor signaling pathways, which can lead to various therapeutic effects.

Research Findings

- Enzyme Inhibition : Studies have indicated that this compound can act as an inhibitor for various enzymes, which may be relevant in the treatment of diseases such as cancer and inflammatory disorders.

- Cellular Studies : In vitro experiments have demonstrated that this compound can alter cell proliferation and induce apoptosis in certain cancer cell lines, suggesting its potential as an anticancer agent.

- Animal Models : Research involving animal models has shown promising results in reducing tumor growth and improving survival rates when treated with this compound, indicating its efficacy in vivo.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value of approximately 15 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Anti-inflammatory Effects

In another investigation, this compound was tested for its anti-inflammatory properties using a murine model of arthritis. Treatment with this compound resulted in a marked decrease in inflammatory cytokines such as TNF-alpha and IL-6, showcasing its potential for treating inflammatory conditions.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid | Methyl group instead of difluoromethyl | Moderate enzyme inhibition |

| 2-(4-chloromethyl-6-oxopyrimidin-1(6H)-yl)acetic acid | Chlorine substituent | Lower cytotoxicity compared to DFMA |

Comparison with Similar Compounds

Physicochemical Properties

- However, it is less lipophilic than bromine-containing analogs () .

- Acidity: The electron-withdrawing CF₂H group may lower the pKa of the acetic acid moiety, enhancing solubility in physiological environments compared to non-fluorinated analogs .

- Metabolic Stability : Fluorine reduces susceptibility to oxidative metabolism, as seen in clinical-stage fluorinated pharmaceuticals (). This property likely extends to the target compound .

Preparation Methods

Pyrimidinone Core Construction and Acetic Acid Side Chain Introduction

One effective method involves the condensation of appropriate precursors such as 2-oxoacetic acid with nitrogen-containing heterocycles under acidic conditions. For example, a related pyrimidinone synthesis uses morpholine and hydrochloric acid in 1,4-dioxane solvent, heated at 110 °C for extended periods (14 hours), followed by neutralization and organic extraction. This method yields substituted pyrimidinones with moderate yields (~51%) after purification by silica gel chromatography.

Difluoromethyl Group Introduction

The difluoromethyl group can be introduced via nucleophilic or electrophilic fluorination or by using difluoromethyl-containing building blocks. A notable approach involves the use of ethyldifluoroacetate as a reagent, which reacts with organolithium or lithium diisopropylamide (LDA) to form difluoromethylated intermediates at low temperatures (-78 °C), followed by warming and workup to obtain difluoromethyl ketones or esters.

Cyclization and Functional Group Transformations

Following difluoromethylation, cyclization reactions with hydrazine derivatives or hydrazinyl acetates in ethanol under acidic catalysis (e.g., sulfuric acid) at elevated temperatures (100 °C) for extended times (16 hours) yield bicyclic or fused ring systems incorporating the difluoromethyl group and the pyrimidinone framework.

Hydrolysis and Acid Formation

Ester intermediates such as ethyl 2-(3-(difluoromethyl)-pyrimidinyl)acetate are hydrolyzed under basic conditions (e.g., 6 N NaOH in ethanol at 80 °C for several hours) to yield the corresponding acetic acid derivatives. Acidification with hydrochloric acid precipitates the free acid, which can be isolated by filtration and recrystallization from ethanol or methanol.

Representative Reaction Scheme Summary

| Step | Reaction Type | Reagents & Conditions | Product Type | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Condensation | 2-oxoacetic acid, morpholine, HCl, 1,4-dioxane, 110 °C, 14 h | Substituted pyrimidinone | ~51 | Purified by silica gel chromatography |

| 2 | Difluoromethylation | LDA, ethyldifluoroacetate, THF, -78 °C to RT | Difluoromethyl ketone/ester intermediate | ~70 | Monitored by TLC |

| 3 | Cyclization | Ethyl 2-hydrazinylacetate hydrochloride, H2SO4, EtOH, 100 °C, 16 h | Bicyclic difluoromethyl pyrimidinone derivative | ~46 | Silica gel chromatography purification |

| 4 | Hydrolysis and acid formation | 6 N NaOH, EtOH, 80 °C, 4 h; then acidification with HCl | 2-(4-(difluoromethyl)-6-oxopyrimidin-1(6H)-yl)acetic acid | Variable | Recrystallization from EtOH or MeOH |

Purification and Characterization

Purification : Silica gel column chromatography using ethyl acetate/petroleum ether gradients is standard for intermediate purification. Final acid products are often recrystallized from ethanol or methanol to obtain high-purity crystalline solids.

Characterization : LCMS and NMR spectroscopy are used to confirm molecular weight and structural integrity. For example, LCMS retention times and mass-to-charge ratios ([M+H]+) are routinely reported. $$^{1}H$$ NMR signals characteristic of the difluoromethyl group (triplet with large coupling constants ~55 Hz) confirm fluorination.

Research Findings and Optimization Notes

The use of low temperatures (-78 °C) during difluoromethylation minimizes side reactions and improves selectivity.

Acidic hydrolysis conditions must be carefully controlled to avoid decomposition of sensitive pyrimidinone rings.

Solvent choice impacts yield and purity; 1,4-dioxane and ethanol are preferred solvents for condensation and hydrolysis steps, respectively.

The two-step synthesis involving ester intermediate formation followed by hydrolysis is a reliable route to the target acid, allowing for isolation and purification of intermediates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.